Synthetic Yield Comparison: Pd/ZIF-8 Catalyzed Carbonylative Coupling of N-Methoxy-N,4-dimethylbenzamide
N-Methoxy-N,4-dimethylbenzamide (2a) was synthesized via Pd/ZIF-8 catalyzed carbonylative coupling from p-bromotoluene (1a) and N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) in up to 72% yield under optimized conditions [1]. This yield represents the performance of a heterogeneous catalytic system using 1 wt% Pd nanoparticles supported on ZIF-8 (zeolitic imidazolate framework-8) as the catalyst. The reaction employed p-bromotoluene as a standard substrate, demonstrating the feasibility of this Weinreb amide synthesis via aminocarbonylation rather than traditional acid chloride or carboxylic acid activation methods [1]. While a direct head-to-head yield comparison with unsubstituted N-methoxy-N-methylbenzamide under identical conditions is not available in the same study, class-level evidence indicates that Weinreb amides from various substituted aromatic precursors can be obtained in yields ranging from 74-97% depending on the synthetic route [2].
| Evidence Dimension | Synthetic yield (isolated yield of Weinreb amide) |
|---|---|
| Target Compound Data | Up to 72% yield |
| Comparator Or Baseline | Class-level reference: N-Methoxy-4,N-dimethylbenzamide synthesized via N-acylbenzotriazole method: 74% yield; via PCl3-mediated one-pot method from p-toluic acid: 97% yield [2] |
| Quantified Difference | Yield varies with synthetic method; 72% represents Pd-catalyzed carbonylative coupling performance. The 97% yield via PCl3 one-pot method represents an alternative high-efficiency route from carboxylic acid. |
| Conditions | Pd/ZIF-8 (1 wt%), p-bromotoluene as substrate, DMHA·HCl, CO atmosphere, phosphine ligand present [1] |
Why This Matters
The 72% yield under heterogeneous catalysis conditions provides a benchmark for evaluating this specific synthetic route; however, the 97% yield achievable via PCl3-mediated one-pot synthesis from p-toluic acid offers a higher-efficiency alternative for procurement decisions when evaluating synthetic accessibility.
- [1] Dang, T.T.; Chen, A.; Seayad, A.M. An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Adv. 2014, 4, 30019-30027. View Source
- [2] Katritzky, A.R.; et al. An efficient conversion of carboxylic acids into Weinreb amides. Synthesis 2002, 1492-1494. N-Methoxy-4,N-dimethylbenzamide (3b): 74% yield. View Source
